PDE4H/PDE4L Therapeutic Ratio: Ayanin Exceeds Clinical-Stage PDE4 Inhibitor AWD12-281 and Unmethylated Quercetin
In a comparative study of seven quercetin derivatives using guinea pig tissue homogenates, ayanin demonstrated a PDE4H/PDE4L ratio >19, which was lower than unmethylated quercetin (>30) but notably exceeded that of AWD12-281 (ratio = 11), a selective PDE4 inhibitor that had entered clinical trials for asthma and COPD at the time of the study [1][2]. The PDE4H/PDE4L ratio is a critical determinant of therapeutic window, with higher values theoretically correlating with reduced adverse effects (nausea, vomiting) relative to anti-inflammatory efficacy [1].
| Evidence Dimension | PDE4H/PDE4L therapeutic ratio |
|---|---|
| Target Compound Data | >19 |
| Comparator Or Baseline | Quercetin: >30; QPME: 11; AWD12-281: 11 |
| Quantified Difference | Ayanin ratio >19 vs. AWD12-281 ratio = 11 (≥73% higher than clinical candidate) |
| Conditions | PDE4 catalytic activity (PDE4L) measured via cAMP hydrolysis; PDE4H measured via [3H]-rolipram displacement from high-affinity rolipram binding sites in guinea pig brain membranes |
Why This Matters
Researchers selecting ayanin over AWD12-281 or QPME gain a compound with a PDE4H/PDE4L ratio that is at least 73% higher, which is mechanistically associated with a wider safety margin in PDE4-targeted anti-inflammatory applications.
- [1] Chan AL, et al. Inhibitory effects of quercetin derivatives on phosphodiesterase isozymes and high-affinity [3H]-rolipram binding in guinea pig tissues. Invest New Drugs. 2008;26(5):417-424. View Source
- [2] Ko WC, et al. Ayanin, a non-selective phosphodiesterase 1–4 inhibitor, effectively suppresses ovalbumin-induced airway hyperresponsiveness without affecting xylazine/ketamine-induced anesthesia. Eur J Pharmacol. 2010;635(1-3):198-203. View Source
